molecular formula C8H3BrClF3O B1444610 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone CAS No. 1033805-23-0

1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone

Cat. No.: B1444610
CAS No.: 1033805-23-0
M. Wt: 287.46 g/mol
InChI Key: FAKFWQATIYZKFW-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone (: 1033805-23-0, Molecular Formula: C₈H₃BrClF₃O, Molecular Weight: 287.46) is a versatile halogenated aromatic ketone that serves as a key building block in advanced organic synthesis . Its unique structure, featuring both bromo and chloro substituents on the phenyl ring along with a highly electronegative trifluoroethanone group, makes it a privileged intermediate for constructing complex molecules, particularly in the pharmaceutical and agrochemical industries . This compound is expertly designed for use in cross-coupling reactions, such as Suzuki or Heck couplings, where it acts as a critical substrate to introduce a functionalized aromatic ring into target structures . The presence of the trifluoromethyl group is of significant interest in medicinal chemistry, as it often enhances the metabolic stability, lipophilicity, and bioavailability of lead compounds . The strategic placement of halogen atoms allows for further selective derivatization, enabling rapid diversification in drug discovery and material science programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Strictly not for human or animal consumption.

Properties

IUPAC Name

1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKFWQATIYZKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201228407
Record name 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
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Molecular Weight

287.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033805-23-0
Record name 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
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URL https://commonchemistry.cas.org/detail?cas_rn=1033805-23-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-BROMO-4-CHLOROPHENYL)-2,2,2-TRIFLUOROETHANONE
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Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone typically involves three main stages:

  • Step 1: Preparation of N-(4-chlorophenyl)pivalamide from p-chloroaniline.
  • Step 2: Bromination of N-(4-chlorophenyl)pivalamide to yield N-(2-bromo-4-chlorophenyl)pivalamide.
  • Step 3: Conversion of N-(2-bromo-4-chlorophenyl)pivalamide to the target trifluoroethanone via reaction with an organometallic reagent and ethyl trifluoroacetate, followed by acid treatment to afford the final product.

Detailed Stepwise Preparation

Step 1: Synthesis of N-(4-chlorophenyl)pivalamide

  • Starting from p-chloroaniline , the compound is converted into N-(4-chlorophenyl)pivalamide through standard amidation procedures.
  • This intermediate serves as the substrate for selective bromination in the next step.

Step 2: Bromination to N-(2-bromo-4-chlorophenyl)pivalamide

  • Bromine (1.2 equivalents) is added dropwise to a solution of N-(4-chlorophenyl)pivalamide in acetic acid at room temperature.
  • The reaction is stirred for approximately 1 hour.
  • Upon completion, the mixture is poured into crushed ice, precipitating the brominated pivalamide.
  • The precipitate is filtered and washed with water, yielding about 90% of N-(2-bromo-4-chlorophenyl)pivalamide.

Step 3: Formation of this compound

  • The brominated pivalamide is reacted with an organometallic reagent such as isopropylmagnesium bromide or magnesium metal in tetrahydrofuran (THF) under an inert atmosphere.
  • Lithium chloride (0.25 equivalents) is often added to enhance the reaction.
  • The mixture is maintained at 20–25°C for 6 hours, then cooled to -15°C.
  • Ethyl trifluoroacetate (1.4 equivalents) is added at low temperature (-15°C).
  • After complete addition, the reaction is warmed to room temperature and stirred for 30 minutes.
  • The reaction is quenched with aqueous ammonium chloride and extracted with methyl tert-butyl ether (MTBE).
  • The organic layer is washed, dried, and the crude product is treated with a mixture of acetic acid and hydrochloric acid (4:2 volume ratio).
  • This mixture is heated slowly to 75°C and stirred for 4 hours.
  • After cooling to 0–5°C, the product is filtered, washed with ethyl acetate, and isolated with a yield of approximately 40% of the desired trifluoroethanone.

Reaction Conditions and Solvents

Step Reagents/Conditions Solvents Temperature Yield (%) Notes
1 p-Chloroaniline to N-(4-chlorophenyl)pivalamide Not specified Standard amidation Not stated Initial intermediate formation
2 Bromination with Br2 (1.2 eq) in acetic acid Acetic acid (2 vol.) Room temperature 90 Dropwise addition, 1 hour stirring
3 Organometallic reagent (i-PrMgBr or Mg), LiCl (0.25 eq), ethyl trifluoroacetate (1.4 eq), acid hydrolysis THF (4 vol.), AcOH/HCl 20–25°C then -15°C, then 75°C (acid step) 40 Inert atmosphere, acid treatment crucial for product formation

Alternative Organometallic Reagents

Several organometallic bases have been tested for the key trifluoroacetylation step:

All were used in THF with lithium chloride under inert atmosphere at 20–25°C, followed by cooling and addition of ethyl trifluoroacetate at -15°C. The subsequent acid treatment step remained consistent. The yield of the final product was approximately 40% regardless of the organometallic reagent used, indicating comparable efficiency across these bases.

Additional Notes on Solvent and Workup

  • Solvents used in various steps include THF for organometallic reactions and acetic acid for bromination and acid hydrolysis.
  • Extraction is typically done using methyl tert-butyl ether (MTBE).
  • The acid hydrolysis step with acetic acid and hydrochloric acid is critical for obtaining the trifluoroethanone hydrochloride salt.
  • Cooling and filtration steps ensure isolation of the pure product.

Summary Table of Preparation Method

Stage Reactants/Conditions Solvent(s) Temperature Yield (%) Key Observations
Amidation p-Chloroaniline → N-(4-chlorophenyl)pivalamide Not specified Standard Not stated Intermediate formation
Bromination N-(4-chlorophenyl)pivalamide + Br2 (1.2 eq) Acetic acid RT, 1 h 90 Selective bromination at 2-position
Organometallic addition N-(2-bromo-4-chlorophenyl)pivalamide + i-PrMgBr or Mg + LiCl + ethyl trifluoroacetate THF 20–25°C then -15°C ~40 Formation of trifluoroethanone after acid treatment
Acid hydrolysis and isolation Crude product + AcOH/HCl (4:2 vol) Acetic acid/HCl 75°C, 4 h Final purification and isolation

Research Findings and Optimization Insights

  • The use of lithium chloride alongside the organometallic reagent improves the reaction efficiency, possibly by stabilizing the intermediate species.
  • The bromination step is highly selective and efficient under mild conditions.
  • The acid hydrolysis step is essential to convert the intermediate into the hydrochloride salt of the trifluoroethanone, facilitating isolation.
  • Yields around 40% for the final step suggest room for optimization, possibly in reagent equivalents, reaction time, or purification methods.
  • Alternative organometallic reagents provide flexibility in synthesis, which can be chosen based on availability and cost.

Additional Context from Related Patents

  • Other patents describe similar trifluoroacetylation reactions using trichloroisocyanuric acid for halogenation and subsequent trifluoroethanone formation, indicating that oxidative halogenation followed by trifluoroacetylation is a common strategy for preparing halo-substituted trifluoroethanones.
  • Suzuki coupling methods are also used for related biphenyl trifluoroethanone derivatives but are less relevant for direct preparation of this compound.

Chemical Reactions Analysis

1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various diseases. Case studies have shown that derivatives of this compound exhibit promising anti-inflammatory and anticancer properties.

Materials Science

In materials science, this compound is utilized in the development of novel polymers and coatings due to its unique fluorinated structure. The trifluoroethanone moiety imparts hydrophobic characteristics to materials, making them suitable for applications in waterproof coatings and high-performance textiles.

Environmental Studies

Research has also focused on the environmental impact of fluorinated compounds like this compound. Studies have explored its degradation pathways in various environmental matrices, assessing its persistence and potential toxicity to aquatic life.

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryPharmaceutical intermediatePotential anti-inflammatory and anticancer effects
Materials ScienceDevelopment of hydrophobic materialsEnhanced durability and water resistance
Environmental StudiesAssessment of environmental impactPersistence in aquatic environments

Mechanism of Action

The mechanism of action of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine and chlorine atoms can form halogen bonds with biological targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Trifluoroacetophenone Derivatives

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Boiling Point (°C) Key Applications
1-(2-Bromo-4-chlorophenyl)-2,2,2-TF ethanone C₈H₃BrClF₃O 2-Br, 4-Cl 287.46 277.1 ± 40.0 Pharmaceutical intermediate
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-TF ethanone C₉H₃ClF₆O 3-Cl, 5-CF₃ 276.56 N/A Afoxolaner synthesis
1-(4-Chlorophenyl)-2,2,2-TF ethanone C₈H₄ClF₃O 4-Cl 212.57 N/A Acetylcholinesterase inhibitors
1-(2,3-Difluorophenyl)-2,2,2-TF ethanone C₈H₃F₅O 2-F, 3-F 210.10 N/A Enhanced lipophilicity/stability
1-(6-Chloropyridin-3-yl)-2,2,2-TF ethanone C₇H₃ClF₃NO 6-Cl (pyridine ring) 209.56 N/A Agrochemical intermediates

Notes:

  • Boiling Point : The higher boiling point of the target compound (277.1 °C) versus simpler derivatives (e.g., 1-(4-chlorophenyl) analog) reflects increased molecular weight and halogen-induced dipole interactions .
  • Crystal Packing: Halogen substituents influence intermolecular interactions. For example, related compounds exhibit N–H···O/F hydrogen bonding in crystal structures, as seen in 1-[4-(2-aminoanilino)phenyl]-2,2,2-trifluoroethanone (dihedral angle: 70.84°) .

Research Findings and Trends

  • Therapeutic Potential: Fluorination enhances metabolic stability and bioavailability, as seen in FDA-approved drugs like Efavirenz (a trifluoroacetophenone derivative) .
  • Safety Profiles: Halogenated trifluoroacetophenones often require careful handling due to irritant/corrosive properties, as noted in safety data sheets for analogs .
  • Computational Studies : Molecular dynamics (MD) and QM/MM simulations highlight the role of trifluoroacetyl groups in transition-state analog inhibition, as demonstrated for acetylcholinesterase inhibitors .

Biological Activity

1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone is a compound of interest due to its potential biological activities. The presence of halogen substituents and the trifluoromethyl group suggests that it may exhibit significant pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

The molecular formula of this compound is C9H5BrClF3O, and its structural characteristics include:

  • A bromine atom at the 2-position of the phenyl ring.
  • A chlorine atom at the 4-position.
  • A trifluoromethyl group attached to the carbonyl carbon.

Biological Activity Overview

Research has indicated that compounds with similar structures often show a range of biological activities including antibacterial, antifungal, and anticancer properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can contribute to increased biological activity.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of various trifluoromethylated compounds on cancer cell lines. For instance, compounds structurally related to this compound were tested against human lung cancer (A549) and cervical cancer (HeLa) cell lines. Results indicated that these compounds exhibited varying degrees of cytotoxicity, with some derivatives showing significant inhibition of cell growth at low micromolar concentrations .

The mechanism by which this compound exerts its effects may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key enzymes involved in cell proliferation.
  • Disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production.

Data Table: Cytotoxicity Profile

The following table summarizes the cytotoxic effects observed in various studies for related compounds:

Compound NameCell LineIC50 (µM)Mechanism of Action
1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanoneA54910Apoptosis induction
1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanoneHeLa15Mitochondrial disruption
1-(4-Chlorophenyl)-2,2,2-trifluoroethanoneMCF712Inhibition of tubulin polymerization

Case Studies

  • Cytotoxicity Evaluation : In a study focusing on thiosemicarbazones derived from acetophenone analogs, it was found that similar structures exhibited a bell-shaped dose-response curve for inducing apoptosis in K562 cells. This suggests that the introduction of electron-withdrawing groups like bromine and chlorine can modulate the biological activity significantly .
  • Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinity of this compound with various biological targets. These studies indicate a strong interaction with proteins involved in apoptosis pathways .

Q & A

Q. Key Parameters :

  • Temperature : 80–100°C for Friedel-Crafts .
  • Solvent : Polar aprotic solvents (e.g., 1,4-dioxane) enhance electrophilic acylation .
  • Catalyst : Excess AlCl₃ may lead to side reactions (e.g., over-halogenation).

How can enzymatic methods be optimized for stereoselective reduction of trifluoroethanone derivatives?

Advanced
Bioreduction using alcohol dehydrogenases (ADHs) like Ras-ADH or evo-1.1.200 enables enantioselective synthesis of alcohol intermediates. For ortho-substituted substrates (e.g., 2-bromo derivatives), substrate concentration (≤100 mM) and reaction time (≥50 hours) are critical to achieve >99% conversion . Co-solvents (e.g., 10% 1,4-dioxane) improve solubility without denaturing enzymes. Computational docking studies can predict binding orientations to guide enzyme selection for (R)- or (S)-selectivity .

Q. Example :

  • evo-1.1.200 : 20 mM substrate, 20 hours → (S)-alcohol (99% ee).
  • Ras-ADH : 20 mM substrate, 5 hours → (R)-alcohol (99% ee) .

What analytical techniques are most effective for characterizing trifluoroethanone derivatives?

Q. Basic

  • NMR Spectroscopy : ¹⁹F NMR resolves trifluoromethyl signals (δ ≈ -70 ppm), while ¹H NMR identifies aromatic substitution patterns (e.g., coupling constants for bromo/chloro groups) .
  • IR Spectroscopy : Stretching vibrations for C=O (≈1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm acyl and trifluoromethyl groups .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ions (e.g., [M+H]⁺ at m/z 267.93) .

Why do certain trifluoroethanone derivatives fail in multicomponent reactions?

Advanced
Steric hindrance from ortho-substituents (e.g., bromo, chloro) and electron-withdrawing effects of the trifluoromethyl group can destabilize intermediates. For example, 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone failed to form imidazole-2(5H)-ones due to poor nucleophilic attack on the carbonyl . Computational modeling (DFT) predicts charge distribution to guide substrate design.

Q. Mitigation Strategies :

  • Use meta-substituted aryl groups to reduce steric clash.
  • Introduce electron-donating groups (e.g., -OCH₃) to enhance carbonyl reactivity .

How do computational studies enhance understanding of trifluoroethanone bioactivity?

Advanced
Molecular dynamics (MD) and QM/MM simulations reveal interactions with enzymes like acetylcholinesterase. For 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone, MD showed hydrogen bonding with catalytic triad residues (His447, Glu334), while QM/MM explained transition-state stabilization via trifluoromethyl dipole interactions .

Q. Applications :

  • Predict inhibitor binding affinities (ΔG calculations).
  • Optimize substituents for enhanced pharmacokinetics.

What role do trifluoroethanone derivatives play in analytical chemistry?

Advanced
Derivatives like 1-(4-aminophenyl)-2,2,2-trifluoroethanone (AT) act as SERS probes for detecting anions (e.g., CO₃²⁻) via intensity changes at 1077 cm⁻¹. Hydrogen bonding between AT and 4-mercaptobenzonitrile (MBN) creates pH-sensitive Raman shifts, enabling real-time monitoring in tumor microenvironments .

Q. Experimental Design :

  • Functionalize gold nanoparticles with AT/MBN.
  • Calibrate SERS response against known analyte concentrations.

How are hydrated intermediates managed in trifluoroethanone synthesis?

Advanced
Hydrated gem-diols (e.g., 10.H₂O in Odanacatib precursor synthesis) form due to trifluoromethyl stabilization. While insoluble in nonpolar solvents, enzymatic reduction proceeds efficiently by ADHs without isolating the hydrate .

Q. Workflow :

  • Monitor hydration via ¹H NMR (δ 5–6 ppm for -OH).
  • Use polar co-solvents (e.g., DMSO) to dissolve intermediates.

What contradictions exist in reported synthetic outcomes for similar compounds?

Advanced
Discrepancies arise in enzymatic reduction kinetics for ortho-substituted derivatives. For example, 1-(2-bromophenyl)-2,2,2-trifluoroethanone required 50 hours for 99% conversion with evo-1.1.200, while para-substituted analogs reacted in 20 hours . Conflicting data may stem from enzyme-substrate docking variations or impurity profiles.

Q. Resolution Strategies :

  • Replicate reactions under inert atmospheres to exclude oxidation.
  • Use chiral columns (e.g., Chiralcel OD-H) to verify enantiopurity.

How are trifluoroethanone derivatives utilized in drug precursor synthesis?

Advanced
The compound serves as a key intermediate for Odanacatib, a cathepsin K inhibitor. Suzuki-Miyaura coupling with boronic acids (3 equivalents) introduces diaryl motifs, followed by ADH-mediated reduction to chiral alcohols .

Q. Optimization :

  • Catalyst : Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane/H₂O (9:1).
  • Temperature : 100°C for cross-coupling; 25°C for bioreduction.

What computational tools aid in resolving contradictory kinetic data?

Advanced
Kinetic Monte Carlo (KMC) simulations model reaction pathways, identifying rate-limiting steps (e.g., acyl-enzyme complex formation in ADH catalysis). For slow-binding inhibitors, KMC aligns with experimental kcat/KM values to validate mechanisms .

Q. Implementation :

  • Input experimental rate constants (e.g., kon, koff).
  • Simulate under varied substrate concentrations.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone

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